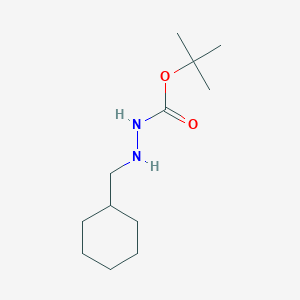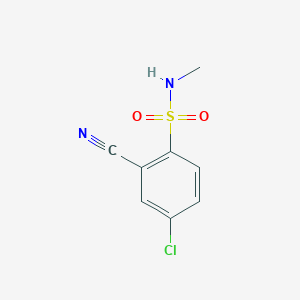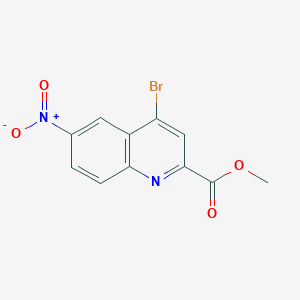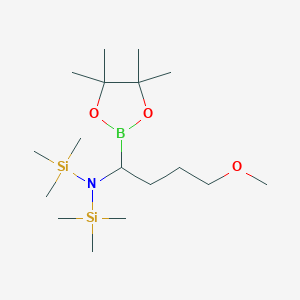
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C14H28N2O2. This compound is known for its unique structure, which includes a hydrazinecarboxylic acid moiety attached to a cyclohexylmethyl group and a tert-butyl ester. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Métodos De Preparación
The synthesis of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be achieved through several synthetic routes. One common method involves the reaction of hydrazinecarboxylic acid with cyclohexylmethyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with tert-butyl chloroformate to form the final product. The reaction conditions typically involve temperatures ranging from 0°C to room temperature and require careful control to ensure high yield and purity .
Análisis De Reacciones Químicas
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of hydrazine derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester is utilized in various scientific research fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of hydrazine derivatives and other complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester involves its interaction with various molecular targets and pathways. The hydrazine moiety can form reactive intermediates that interact with cellular components, leading to biological effects. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its mechanism of action, as these reactions can generate reactive species that affect cellular processes .
Comparación Con Compuestos Similares
Hydrazinecarboxylic acid, 2-(cyclohexylmethyl)-, 1,1-dimethylethyl ester can be compared with other similar compounds, such as:
Hydrazinecarboxylic acid, 1,1-dimethylethyl ester: This compound lacks the cyclohexylmethyl group, making it less sterically hindered and potentially more reactive in certain reactions.
Cyclohexanecarboxylic acid derivatives: These compounds share the cyclohexylmethyl group but differ in their functional groups, leading to different reactivity and applications.
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-(cyclohexylmethylamino)carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-13-9-10-7-5-4-6-8-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Clave InChI |
ONWQGXWSSLUZOC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NNCC1CCCCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Bromo-2-[[(cis-4-phenylcyclohexyl)oxy]methyl]pyridine](/img/structure/B12960126.png)













